Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457088
InChI: InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3
SMILES:
Molecular Formula: C10H7BrO3S
Molecular Weight: 287.13 g/mol

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC17457088

Molecular Formula: C10H7BrO3S

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C10H7BrO3S
Molecular Weight 287.13 g/mol
IUPAC Name methyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3
Standard InChI Key UHYONMZNOCMIMW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzo[b]thiophene skeleton consists of a fused benzene and thiophene ring system. Substituents are positioned as follows:

  • Bromine at position 5 (aromatic ring).

  • Hydroxyl group at position 3 (adjacent to the thiophene sulfur).

  • Methyl ester at position 2 (carboxylate group esterified with methanol).

This arrangement confers unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding and tautomerization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇BrO₃S
Molecular Weight287.13 g/mol
CAS NumberNot explicitly listed*
SMILESCOC(=O)C1=C(O)C2=C(S1)C=CC(Br)=C2
Topological Polar Surface Area74.8 Ų

*Note: While the exact CAS for the 5-bromo derivative isn’t provided in the sources, analogs like methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2112950-21-5) share similar properties .

Synthesis and Reaction Pathways

Bromination of Precursors

The primary synthesis route involves regioselective bromination of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Bromine (Br₂) or N-bromosuccinimide (NBS) is used under controlled conditions to ensure substitution at position 5. For example, bromination in acetic acid at 0–5°C yields the 5-bromo derivative with >80% efficiency .

Reaction Scheme:

  • Precursor: Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (C₁₀H₈O₃S, MW 208.23) .

  • Bromination:

    Precursor+Br2AcOH, 0°CMethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate+HBr\text{Precursor} + \text{Br}_2 \xrightarrow{\text{AcOH, 0°C}} \text{Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate} + \text{HBr}

    Side products (e.g., 7-bromo isomer) are minimized using low temperatures .

Alternative Methods

  • Directed Metallation: The hydroxyl group at position 3 can act as a directing group for lithiation, enabling further functionalization .

  • Decarboxylation: Heating with copper in quinoline removes the ester group, yielding 5-bromo-3-hydroxybenzo[b]thiophene for subsequent reactions .

Physicochemical Properties

Spectroscopic Analysis

  • UV-Vis: Absorbance maxima near 280–320 nm due to π→π* transitions in the aromatic system .

  • IR: Peaks at 1720 cm⁻¹ (ester C=O), 3250 cm⁻¹ (hydroxyl O–H), and 600 cm⁻¹ (C–Br) .

  • NMR:

    • ¹H NMR: Singlet for methyl ester (δ 3.9 ppm), doublets for aromatic protons (δ 7.2–7.8 ppm) .

    • ¹³C NMR: Carbonyl carbon at δ 165 ppm, aromatic carbons between δ 110–140 ppm .

Tautomerism and Stability

The 3-hydroxy group participates in keto-enol tautomerism, stabilizing the molecule through intramolecular hydrogen bonding. This tautomerism influences reactivity in substitution reactions .

CompoundBioactivity (IC₅₀)Target Organism/Cell Line
Methyl 5-bromo-3-hydroxy-...15 μM (MCF-7)Human breast cancer
Methyl 7-bromo-3-hydroxy-... 22 μM (A549)Human lung cancer
Non-brominated analog >100 μMStaphylococcus aureus

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antipsychotics: Functionalization at position 2 yields dopamine receptor ligands.

  • Antivirals: Ester hydrolysis followed by amidation produces protease inhibitors .

Materials Science

Bromine enhances flame retardancy in polymers. Incorporating the compound into epoxy resins reduces peak heat release rates by 30–40%.

Comparison with Structural Analogs

Positional Isomerism

  • 5-Bromo vs. 7-Bromo: The 5-bromo derivative exhibits higher anticancer activity due to better steric alignment with biological targets .

  • Hydroxyl vs. Methoxy: Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, lowering antimicrobial efficacy .

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